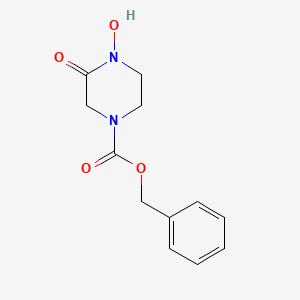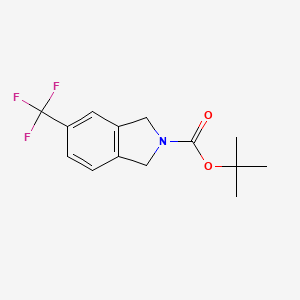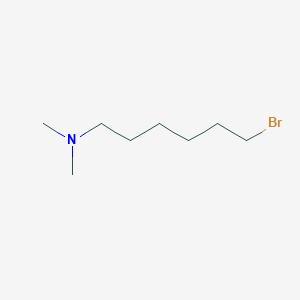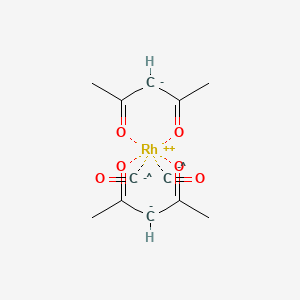
Dicarbonylbis(2,4-pentanedionato)rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonylbis(2,4-pentanedionato)rhodium is a coordination compound with the chemical formula C₁₀H₁₄O₆Rh. It is a rhodium complex where the metal center is coordinated by two carbonyl groups and two 2,4-pentanedionate ligands. This compound is known for its applications in catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicarbonylbis(2,4-pentanedionato)rhodium can be synthesized by reacting rhodium trichloride with 2,4-pentanedione in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often at room temperature, and involves the reduction of rhodium(III) to rhodium(I).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Dicarbonylbis(2,4-pentanedionato)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: The carbonyl and 2,4-pentanedionate ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
Applications De Recherche Scientifique
Dicarbonylbis(2,4-pentanedionato)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation, carbonylation, and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in material science for the preparation of advanced materials.
Mécanisme D'action
The mechanism of action of dicarbonylbis(2,4-pentanedionato)rhodium involves coordination to substrates through its rhodium center. The carbonyl and 2,4-pentanedionate ligands can be displaced by substrates, allowing the rhodium center to facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicarbonylbis(2,4-pentanedionato)iridium: Similar structure but with iridium instead of rhodium.
Dicarbonylbis(2,4-pentanedionato)palladium: Similar structure but with palladium instead of rhodium.
Dicarbonylbis(2,4-pentanedionato)platinum: Similar structure but with platinum instead of rhodium.
Uniqueness
Dicarbonylbis(2,4-pentanedionato)rhodium is unique due to its specific electronic and steric properties imparted by the rhodium center. These properties make it particularly effective in certain catalytic applications compared to its iridium, palladium, and platinum analogs.
Propriétés
Formule moléculaire |
C12H14O6Rh-2 |
|---|---|
Poids moléculaire |
357.14 g/mol |
InChI |
InChI=1S/2C5H7O2.2CO.Rh/c2*1-4(6)3-5(2)7;2*1-2;/h2*3H,1-2H3;;;/q4*-1;+2 |
Clé InChI |
ZNOBCGZXKQHMEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[C-]=O.[C-]=O.[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)

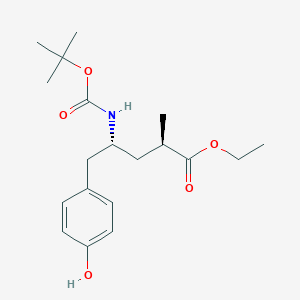
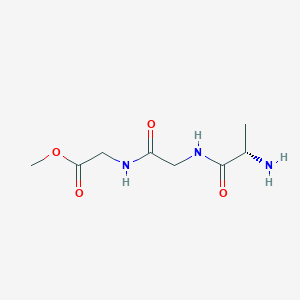
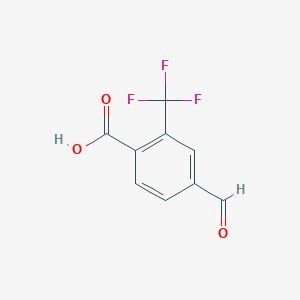
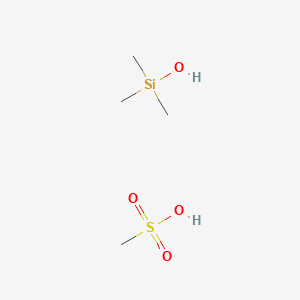


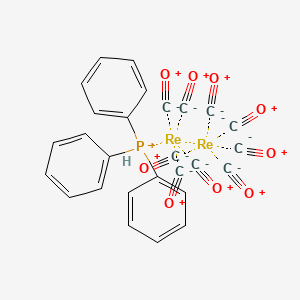
![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)
